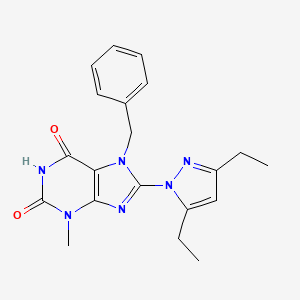

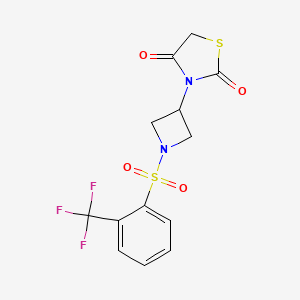

![molecular formula C16H19N5O3 B2952441 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine CAS No. 1987637-35-3](/img/structure/B2952441.png)

6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine” is a chemical compound that has a piperazine derivative . Piperazine derivatives have been known to show neuroprotective or antidepressant-like properties . This compound is structurally similar to arylpiperazine based alpha1-adrenergic receptors antagonists .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, an improved route to Urapidil, a drug used for the treatment of hypertension, has been reported, which starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane .Molecular Structure Analysis

The molecular structure of this compound can be characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS . In silico docking and molecular dynamics simulations can also be used for further structural analysis .Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using in vitro competition binding assays . In silico docking and molecular dynamics simulations can also provide insights into the chemical interactions of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as NMR and HRMS . In silico ADME (Absorption, Distribution, Metabolism, and Excretion) calculations can also provide insights into the pharmacokinetic properties of this compound .Mécanisme D'action

Target of Action

The primary targets of 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, and shows affinity in the range from 22 nM to 250 nM . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound affects the biochemical pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. This interaction can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . It can also influence the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the reaction temperature and the choice of solvent can affect the synthesis of the compound . Moreover, the compound’s interaction with its targets can be influenced by the presence of other molecules in the environment .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine in laboratory experiments is that it is a relatively small molecule, making it easier to synthesize and manipulate in vitro. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Orientations Futures

There are several potential future directions for research on 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is its anti-inflammatory and anti-cancer properties, which could lead to the development of new drugs in these areas. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in drug development.

Méthodes De Synthèse

6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine can be synthesized using a variety of methods, including the reaction of 2-amino-3-nitropyridine with 1-(2-methoxyphenyl)piperazine in the presence of a suitable catalyst. The resulting product can be purified using standard chromatographic techniques, such as column chromatography or HPLC.

Applications De Recherche Scientifique

6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine has been the subject of numerous scientific studies, with researchers investigating its potential applications in drug development. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. This compound has also been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs in these areas.

Analyse Biochimique

Biochemical Properties

It is known that compounds with similar structures, such as arylpiperazine based alpha1-adrenergic receptors antagonists (trazodone, naftopidil, and urapidil), have shown alpha1-adrenergic affinity . This suggests that 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine may interact with alpha1-adrenergic receptors and other related biomolecules.

Cellular Effects

It is possible that it may influence cell function by interacting with alpha1-adrenergic receptors, which are known to play a role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on its potential interaction with alpha1-adrenergic receptors, it may exert its effects at the molecular level through binding interactions with these receptors, potentially leading to changes in enzyme activity and gene expression .

Metabolic Pathways

It is possible that it may interact with enzymes or cofactors involved in metabolic processes .

Subcellular Localization

Based on its potential interaction with alpha1-adrenergic receptors, it may be localized to the cell membrane where these receptors are typically found .

Propriétés

IUPAC Name |

6-[4-(2-methoxyphenyl)piperazin-1-yl]-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3/c1-24-14-5-3-2-4-12(14)19-8-10-20(11-9-19)15-7-6-13(21(22)23)16(17)18-15/h2-7H,8-11H2,1H3,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUOUNUPNDGSLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=C(C=C3)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

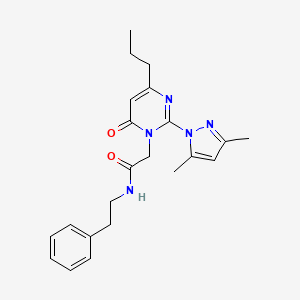

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2952358.png)

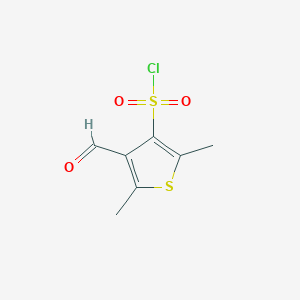

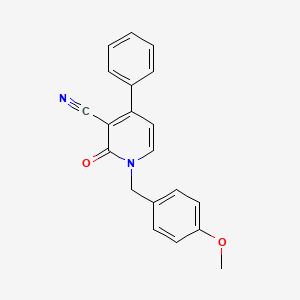

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2952367.png)

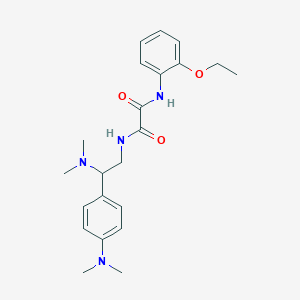

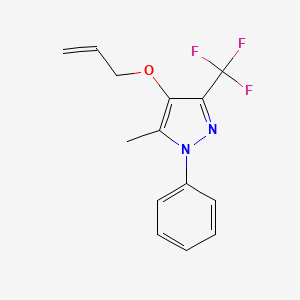

![(2S)-2-[3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide](/img/structure/B2952368.png)

![N-[(2,5-Dimethylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide](/img/structure/B2952370.png)

![4-[6-(Thiomorpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2952371.png)

![2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2952372.png)

![1-allyl-4-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2952373.png)